molecular formula C15H13FN2O3 B5495184 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

3-{[(2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

Cat. No.: B5495184
M. Wt: 288.27 g/mol
InChI Key: RZIRVOLUJAHWTH-UHFFFAOYSA-N
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Description

3-{[(2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is an organic compound with a complex structure that includes a fluorinated aniline moiety and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID typically involves the reaction of 2-fluoroaniline with a suitable benzoic acid derivative. One common method is the amidation reaction, where 2-fluoroaniline reacts with 4-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-{[(2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
  • 3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
  • 3-{[(2-IODOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

Uniqueness

The presence of the fluorine atom in 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

3-[(2-fluorophenyl)carbamoylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-9-6-7-10(14(19)20)8-13(9)18-15(21)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIRVOLUJAHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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